molecular formula C15H16BrN3 B1399937 1-(6-Bromopyridin-2-yl)-4-phenylpiperazine CAS No. 1192539-78-8

1-(6-Bromopyridin-2-yl)-4-phenylpiperazine

Cat. No. B1399937
CAS RN: 1192539-78-8
M. Wt: 318.21 g/mol
InChI Key: ALZOXQOTODYFDE-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-2-yl)-4-phenylpiperazine (BPP) is an organic compound that has been studied for its potential applications in scientific research. BPP has been found to have a wide range of biochemical and physiological effects and is used in a variety of laboratory experiments.

Scientific Research Applications

Anticancer Activities

1-(6-Bromopyridin-2-yl)-4-phenylpiperazine and its derivatives have shown potential in anticancer research. A study by Demirci and Demirbas (2019) synthesized novel Mannich bases using a compound structurally related to 1-(6-Bromopyridin-2-yl)-4-phenylpiperazine, demonstrating moderate cytotoxic activity against prostate cancer cells (Demirci & Demirbas, 2019).

Analgesic Properties

Karczmarzyk and Malinka (2008) investigated isothiazolopyridines of Mannich base type, including compounds with structures related to 1-(6-Bromopyridin-2-yl)-4-phenylpiperazine, to understand their analgesic properties (Karczmarzyk & Malinka, 2008).

Synthesis and Chemical Properties

Several studies focus on the synthesis and chemical properties of compounds structurally similar to 1-(6-Bromopyridin-2-yl)-4-phenylpiperazine. For instance, Mishriky and Moustafa (2013) described the synthesis of a related compound, highlighting the importance of these structures in chemical research (Mishriky & Moustafa, 2013).

Antimicrobial Studies

Ghabbour and Qabeel (2016) synthesized a compound structurally akin to 1-(6-Bromopyridin-2-yl)-4-phenylpiperazine, demonstrating its potential in antimicrobial research (Ghabbour & Qabeel, 2016).

Antiarrhythmic and Antihypertensive Activity

Kulig et al. (2009) explored the potential of phenylpiperazine derivatives in cardiovascular research, indicating possible applications of similar structures in antiarrhythmic and antihypertensive treatments (Kulig et al., 2009).

Novel Methodologies in Chemical Synthesis

Gallicchio and Bell (2009) presented innovative methodologies for synthesizing phenylpiperazin-2-ones, a category that includes compounds like 1-(6-Bromopyridin-2-yl)-4-phenylpiperazine, emphasizing the evolving nature of synthetic techniques in this field (Gallicchio & Bell, 2009).

properties

IUPAC Name

1-(6-bromopyridin-2-yl)-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3/c16-14-7-4-8-15(17-14)19-11-9-18(10-12-19)13-5-2-1-3-6-13/h1-8H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZOXQOTODYFDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Bromopyridin-2-yl)-4-phenylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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